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Abstract
This technical guide provides an in-depth analysis of the solubility of Carboxymethyl
oxyimino acetophenone (CAS No. 1205-09-0). While specific quantitative solubility data for

this compound is not readily available in published literature, this document deduces its

expected solubility profile based on its chemical structure and the known properties of its

constituent functional groups. Furthermore, it offers detailed experimental protocols for

determining its solubility and provides visual representations of the structural factors influencing

solubility and the experimental workflow. This guide is intended to be a valuable resource for

researchers and professionals working with this and similar chemical entities in drug discovery

and development.

Introduction to Carboxymethyl Oxyimino
Acetophenone
Carboxymethyl oxyimino acetophenone, also known by its synonyms (1-Phenyl-

ethylideneaminooxy)-acetic acid and 2-[(E)-1-phenylethylideneamino]oxyacetic acid, is an

organic compound with the molecular formula C10H11NO3.[1][2] It belongs to the class of

acetophenone derivatives and is specifically an O-substituted oxime.[1] The structure of this

compound incorporates a hydrophobic aromatic ring and a polar carboxymethyl group attached
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to an oxyimino bridge. This unique combination of functional groups suggests a nuanced

solubility profile that is critical to understand for its application in various scientific and

pharmaceutical contexts. The significance of this compound is rooted in its potential as a

precursor in organic synthesis and its investigated biological properties, which include

antimicrobial and anti-inflammatory activities.[1]

Expected Solubility Profile
The solubility of a compound is fundamentally governed by its molecular structure and the

principle of "like dissolves like." The presence of both polar and non-polar regions in

Carboxymethyl oxyimino acetophenone indicates that its solubility will be highly dependent

on the solvent system.

Factors Influencing Solubility:

Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a

hydrogen bond donor and acceptor. The presence of the carboxymethyl group is expected to

significantly enhance solubility in polar protic solvents like water, alcohols, and other solvents

capable of hydrogen bonding. The acidic nature of the carboxylic acid group also means that

the solubility of Carboxymethyl oxyimino acetophenone will be pH-dependent. In aqueous

solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form a

carboxylate salt, which is generally much more soluble in water.

Oxyimino Group (C=N-O-): The oxyimino group is polar and can act as a hydrogen bond

acceptor. This group contributes to the overall polarity of the molecule and its potential to

interact with polar solvents.

Acetophenone Moiety (C6H5-C(CH3)=): The phenyl group is non-polar and hydrophobic.

This part of the molecule will favor solubility in non-polar or weakly polar organic solvents.

Expected Solubility in Different Solvent Classes:

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the presence of the carboxylic

acid group, Carboxymethyl oxyimino acetophenone is expected to have moderate to

good solubility in these solvents, particularly at higher pH values for aqueous solutions. The

related compound, acetophenone oxime, is described as slightly soluble in water and soluble
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in ethyl alcohol.[3][4] The addition of the carboxymethyl group in Carboxymethyl oxyimino
acetophenone is likely to increase its aqueous solubility compared to acetophenone oxime.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act

as hydrogen bond acceptors. It is anticipated that Carboxymethyl oxyimino acetophenone
will exhibit good solubility in these solvents due to dipole-dipole interactions.

Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic acetophenone portion of the

molecule will promote some solubility in non-polar solvents. However, the highly polar

carboxylic acid group will likely limit its solubility in strongly non-polar solvents.

Experimental Protocol for Solubility Determination
(Shake-Flask Method)
The following is a detailed protocol for the experimental determination of the solubility of

Carboxymethyl oxyimino acetophenone using the widely accepted shake-flask method.

3.1. Materials and Equipment

Carboxymethyl oxyimino acetophenone

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, hexane)

Analytical balance

Scintillation vials or sealed flasks

Constant temperature shaker bath or incubator

Centrifuge

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-

Vis) or a UV-Vis spectrophotometer

Volumetric flasks and pipettes
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3.2. Procedure

Preparation of Standard Solutions: Prepare a series of standard solutions of Carboxymethyl
oxyimino acetophenone of known concentrations in the chosen solvent. These will be used

to create a calibration curve.

Sample Preparation: Add an excess amount of Carboxymethyl oxyimino acetophenone to

a series of vials, each containing a known volume of the selected solvent. The excess solid

is crucial to ensure that a saturated solution is formed.

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath.

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium

is reached. The temperature should be controlled and recorded.

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same

temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate

the separation of the solid and liquid phases.

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using

a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved

microparticles. Dilute the filtered sample with a known volume of the solvent to bring the

concentration within the range of the calibration curve.

Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis

spectrophotometry method to determine the concentration of Carboxymethyl oxyimino
acetophenone.

Calculation: The solubility is calculated from the measured concentration and the dilution

factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualizing Key Concepts
The following diagrams illustrate the key structural factors influencing the solubility of

Carboxymethyl oxyimino acetophenone and the experimental workflow for its determination.
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Factors Influencing Solubility of Carboxymethyl Oxyimino Acetophenone

Carboxymethyl Oxyimino Acetophenone

Functional Groups

Solvent Interactions

C6H5-C(CH3)=N-O-CH2-COOH

Acetophenone Moiety
(Hydrophobic)

Oxyimino Group
(Polar)

Carboxymethyl Group
(Hydrophilic, H-bonding, pH-dependent)

Polar Solvents
(e.g., Water, Ethanol)

Weak Interaction

Non-Polar Solvents
(e.g., Hexane)

Strong Interaction
(Higher Solubility) Moderate InteractionStrong Interaction

(High Solubility)Weak Interaction
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Experimental Workflow for Solubility Determination

Start

Prepare Standard Solutions
(Calibration Curve)

Add Excess Solute to Solvent

Analyze by HPLC or UV-Vis

Equilibrate at Constant Temperature
(e.g., 24-48h Shake-Flask)

Separate Solid and Liquid Phases
(Settle or Centrifuge)

Withdraw and Filter Supernatant

Dilute Sample

Calculate Solubility

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b072656?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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